

Melting point and boiling point of 2,2-Diphenylacetamide

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Compound of Interest

Compound Name: 2,2-Diphenylacetamide

Cat. No.: B1584570

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An In-depth Technical Guide on the Physicochemical Properties of **2,2-Diphenylacetamide**

Abstract

This technical guide provides a comprehensive examination of the melting and boiling points of **2,2-Diphenylacetamide** (CAS No: 4695-13-0), a pivotal intermediate in synthetic organic chemistry and pharmaceutical development. Tailored for an audience of researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of values. It delves into the causality behind experimental design, presents robust, self-validating protocols for accurate determination, and is rigorously grounded in authoritative sources. The guide aims to equip the reader with both the foundational data and the practical insights required for the effective handling and characterization of this compound.

Introduction: The Significance of 2,2-Diphenylacetamide

2,2-Diphenylacetamide (C₁₄H₁₃NO) is a primary amide characterized by a central acetamide core bearing two phenyl substituents on the α -carbon.^[1] This structural motif makes it a valuable precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A precise understanding of its fundamental physicochemical properties is not merely academic; it is a prerequisite for successful process development, purification, and formulation.

The melting and boiling points are critical quality attributes that provide direct insights into:

- **Purity:** A sharp, well-defined melting range is a primary indicator of a substance's purity.
- **Physical Form:** These parameters are essential for controlling crystallization processes and understanding the solid-state properties of the material.
- **Thermal Stability:** The behavior of the compound at elevated temperatures, particularly the potential for decomposition near its boiling point, dictates the viable conditions for distillation, drying, and melt-based processes.

This guide will provide a detailed exploration of these two key parameters.

Molecular Structure of **2,2-Diphenylacetamide**

Caption: Chemical structure of **2,2-Diphenylacetamide**.

Melting Point: A Key Indicator of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For primary amides like **2,2-Diphenylacetamide**, the ability to form intermolecular hydrogen bonds results in relatively high melting points compared to other functional groups of similar molecular weight.^{[2][3]}

Consolidated Melting Point Data

Data from reputable chemical suppliers and databases show a consistent melting point range for **2,2-Diphenylacetamide**. The narrowness of this range underscores its character as a well-defined crystalline solid.

Parameter	Reported Value (°C)	Source
Melting Point	164 - 167	ChemicalBook ^[4]
Melting Point	164 - 167	Thermo Fisher Scientific ^{[5][6]}

Authoritative Protocol for Melting Point Determination

This protocol describes the capillary melting point method, a standard and reliable technique for organic compounds.[7]

Core Principle: A small, finely powdered sample is heated at a slow, controlled rate. The melting range is the span between the temperature at which the first drop of liquid is observed (onset) and the temperature at which the last solid particle liquefies (completion).

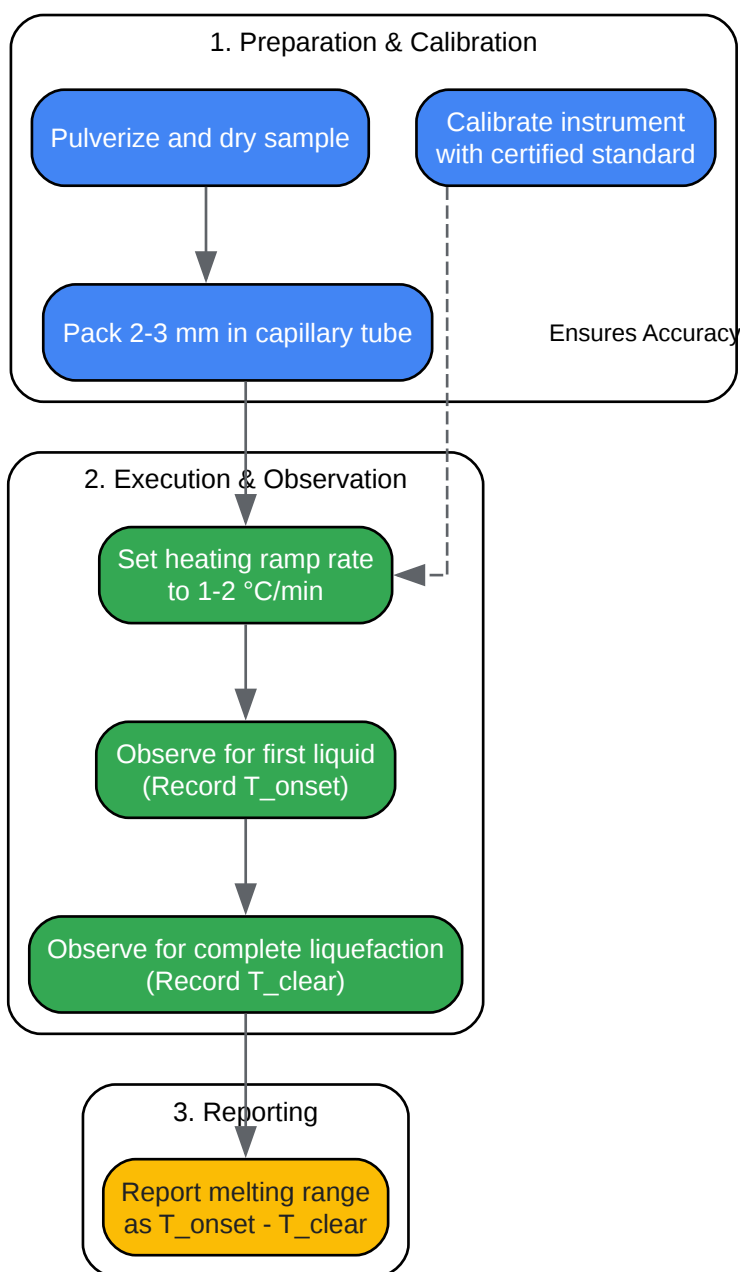
Instrumentation and Materials:

- Calibrated digital melting point apparatus (e.g., Thomas-Hoover, Stuart SMP10, or equivalent)
- Melting point capillary tubes (one end sealed)
- Sample of **2,2-Diphenylacetamide**, confirmed to be dry
- Spatula and watch glass
- Melting point calibration standards (e.g., benzophenone, caffeine)

Step-by-Step Methodology:

- **Sample Preparation:** Place a small amount of the compound on a watch glass. If the crystals are not a fine powder, gently crush them. This ensures uniform packing and efficient heat transfer.
- **Capillary Loading:** Press the open end of a capillary tube into the sample until a 2-3 mm column of material is packed inside. Tap the sealed end gently on a hard surface to compact the powder at the bottom.
- **Instrument Calibration (Trustworthiness Pillar):** Before analyzing the sample, confirm the apparatus's accuracy by running a certified standard with a known melting point close to that of the analyte. This step is crucial for a self-validating system.
- **Initial Rapid Determination (Optional):** If the approximate melting point is unknown, perform a rapid scan (10-15 °C/min) to find a rough value. Allow the apparatus to cool before the precise determination.

- Precise Determination: Place the loaded capillary in the heating block. Heat rapidly to about 15-20 °C below the expected melting point. Then, reduce the heating rate to a slow and linear 1-2 °C per minute.
- Observation and Recording: Observe the sample through the magnifying lens.
 - T_{onset}: Record the temperature when the first droplet of liquid becomes visible.
 - T_{clear}: Record the temperature when the last crystal melts, resulting in a clear liquid.
- Reporting: Report the result as the range from T_{onset} to T_{clear}. For a high-purity sample, this range should be narrow (≤ 2 °C).



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Caption: Standard workflow for capillary melting point determination.

Boiling Point: Addressing Thermal Stability

Determining the boiling point of high-molecular-weight solids like **2,2-Diphenylacetamide** presents a significant challenge. At the high temperatures required to reach the boiling point at

atmospheric pressure, many organic molecules, especially those with functional groups like amides, are prone to thermal decomposition.[8]

Expertise & Experience Insight: Direct heating of **2,2-Diphenylacetamide** to its boiling point at 1 atm is not recommended. The energy required would likely cleave the amide bond or cause other degradation pathways to occur before a true boiling point is reached. The scientifically sound approach is to determine the boiling point under reduced pressure (vacuum).

Reported Boiling Point Data

As predicted by its structure and molecular weight, an experimental boiling point at atmospheric pressure is not available in the literature. The available data corresponds to a boiling point measured under high vacuum.

Parameter	Reported Value (°C)	Pressure (mmHg)	Source
Boiling Point	165 - 170	0.5	Sigma-Aldrich

Note: A predicted boiling point of 422.7 °C at standard pressure has been calculated, but this should be treated with caution as it does not account for experimental decomposition.[9]

Authoritative Protocol for Micro Boiling Point Determination (Reduced Pressure)

This protocol is designed for determining the boiling point of a small quantity of a substance that may decompose at its atmospheric boiling point.

Core Principle: A sample is heated under a stable vacuum. An inverted capillary tube traps vapor. The boiling point is the temperature at which the liquid's vapor pressure equals the system's pressure, observed as a continuous stream of bubbles emerging from the capillary.

Instrumentation and Materials:

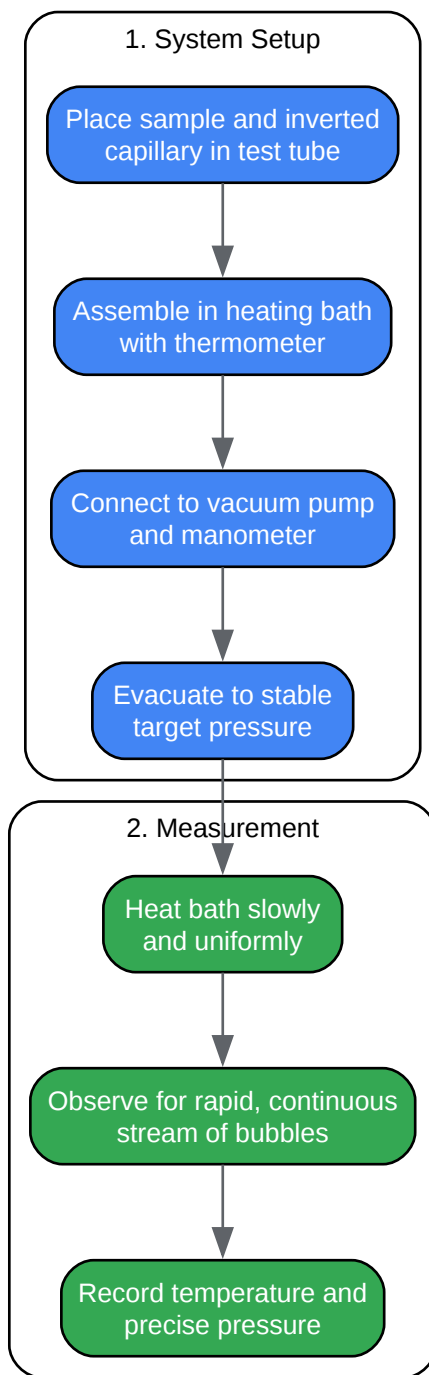
- Thiele tube or a small round-bottom flask with a side arm in a heating bath (e.g., silicone oil)
- Small test tube (e.g., 75 x 10 mm)

- Capillary tube (sealed at one end)
- Calibrated thermometer
- Vacuum pump, tubing, and a digital vacuum gauge/manometer
- Heat source (heating mantle or hot plate)

Step-by-Step Methodology:

- **Sample Preparation:** Place a small amount of **2,2-Diphenylacetamide** (approx. 0.5 mL when molten) into the small test tube.
- **Apparatus Assembly:**
 - Place the sealed capillary tube into the test tube with its open end down.
 - Attach the test tube to the thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.
 - Place this assembly into the Thiele tube or heating bath.
- **System Evacuation:** Connect the apparatus to the vacuum system. Carefully evacuate the system to the desired pressure (e.g., 0.5 mmHg). The stability of the vacuum is critical for an accurate measurement.
- **Heating:** Begin heating the bath slowly and steadily. Stir the bath if using a beaker/flask setup to ensure uniform temperature.
- **Observation:** As the liquid heats, air trapped in the capillary will slowly bubble out. As the boiling point is approached, a rapid and continuous stream of bubbles will emerge from the tip of the inverted capillary.
- **Recording:** The temperature at which this steady stream of bubbles is observed is the boiling point at the recorded pressure.
- **Confirmation:** To confirm, you can slightly lower the temperature. The bubbling will cease, and the liquid will be drawn back into the capillary. Re-heating should reproduce the boiling

point.



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Caption: Workflow for micro boiling point determination under vacuum.

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